molecular formula C20H18N4O3S2 B3045983 2-(1H-indol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide CAS No. 1173045-47-0

2-(1H-indol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B3045983
CAS No.: 1173045-47-0
M. Wt: 426.5
InChI Key: YMISLPZMICSNSL-UHFFFAOYSA-N
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Description

2-(1H-indol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that features an indole ring, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could involve the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethanamine: This compound features an indole ring and an amine group and is known for its role as a neurotransmitter.

    2-(1H-indol-3-yl)acetonitrile: This compound features an indole ring and a nitrile group and is used in the synthesis of various pharmaceuticals.

    2-(1H-indol-3-yl)acetic acid: This compound features an indole ring and a carboxylic acid group and is used as a plant growth regulator.

Uniqueness

2-(1H-indol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide is unique due to the presence of both an indole ring and a thiazole ring, as well as the sulfonamide group. This combination of structural features gives the compound unique chemical and biological properties, making it a valuable tool in scientific research and potential pharmaceutical applications.

Properties

IUPAC Name

2-(1H-indol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c21-29(26,27)15-7-5-13(6-8-15)9-10-22-19(25)18-12-28-20(24-18)17-11-14-3-1-2-4-16(14)23-17/h1-8,11-12,23H,9-10H2,(H,22,25)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMISLPZMICSNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801140835
Record name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-2-(1H-indol-2-yl)-4-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173045-47-0
Record name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-2-(1H-indol-2-yl)-4-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173045-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-2-(1H-indol-2-yl)-4-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-indol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide
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2-(1H-indol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide
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2-(1H-indol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide
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2-(1H-indol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide

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